Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate

Lipophilicity LogP Lead Optimization

Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate (CAS 1289585-33-6 [R-enantiomer], 1289585-03-0 [S-enantiomer], 1824098-18-1 [racemate]) is a chiral, sulfur-containing pyrrolidine building block within the broader class of N-Boc-3-heteroarylthio-pyrrolidines. Its core structural features – an N-tert-butoxycarbonyl (Boc)-protected pyrrolidine ring bearing a 4-chlorophenyl thioether at the 3-position – render it a bifunctional intermediate amenable to orthogonal deprotection and transition-metal-catalyzed cross-coupling.

Molecular Formula C15H20ClNO2S
Molecular Weight 313.8 g/mol
Cat. No. B12502450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate
Molecular FormulaC15H20ClNO2S
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
InChIKeyMEYYYYJAZMMAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate: Structural Identity & Procurement Baseline


Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate (CAS 1289585-33-6 [R-enantiomer], 1289585-03-0 [S-enantiomer], 1824098-18-1 [racemate]) is a chiral, sulfur-containing pyrrolidine building block within the broader class of N-Boc-3-heteroarylthio-pyrrolidines [1]. Its core structural features – an N-tert-butoxycarbonyl (Boc)-protected pyrrolidine ring bearing a 4-chlorophenyl thioether at the 3-position – render it a bifunctional intermediate amenable to orthogonal deprotection and transition-metal-catalyzed cross-coupling [1]. Commercially, the (R)- and (S)-configured single-enantiomer forms are available from multiple specialist vendors in purities typically ≥95% , but their procurement is dominated by chiral building-block logic, which underlying physiochemical data from quality-controlled databases such as PubChem [2] indicates differentiated properties that do not uniformly extrapolate to close-in analogs.

Why Generic Substitution of Pyrrolidine Thioethers Compromises Research Reproducibility


Pyrrolidine-1-carboxylate building blocks substituted with arylthio groups are not functionally interchangeable; a seemingly conservative modification—such as a change in the nature of the sulfur substituent (thioether vs. sulfone), the halogen atom, or the chiral configuration—can profoundly alter the molecular property profile [1]. For the 4-chlorophenyl thioether specifically, the chlorine substituent and sulfide oxidation state combine to produce a characteristic LogP of approximately 4.1 [1]. Substitution with a sulfone or des-chloro analog alters lipophilicity, electronic character, and hydrogen bond acceptor capacity in ways that can cascade into different reactivity in cross-coupling reactions and altered pharmacokinetic behavior in downstream probe molecules . Therefore, treating any in-class analog as a direct substitute without verifying property equivalence risks introducing uncontrolled variability into synthetic routes and structure–activity relationships.

Quantitative Property Differentiation of Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate vs. Closest Analogs


Lipophilicity Modulation: The 4-Chlorophenyl Thioether vs. the Unsubstituted Phenyl Thioether

The presence of the para-chloro substituent in the title compound markedly increases lipophilicity relative to the des-chloro phenylthio analog. PubChem-computed XLogP3-AA for tert-butyl (3R)-3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate is 4.1 [1], whereas the corresponding value for the des-chloro parent, tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate, can be estimated by substructure analysis to be approximately 3.3–3.5 (estimated from the no-hydrogen analogue; exact computed value not publicly collated) . The ΔLogP of ~0.6–0.8 log units is quantitatively significant for modulating passive membrane permeability and solubility in medicinal chemistry campaigns.

Lipophilicity LogP Lead Optimization Medicinal Chemistry

Oxidation-State-Dependent Topological Polar Surface Area and Hydrogen Bonding

The 4-chlorophenyl thioether and its corresponding sulfone exhibit divergent polar surface areas and hydrogen bond acceptor counts that influence both permeability and target engagement. The title compound (thioether) has a topological polar surface area (TPSA) of 54.8 Ų and three hydrogen bond acceptors [1], while the oxidation-state analog tert-butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carboxylate possesses two additional oxygen atoms, resulting in a calculated molecular weight increase from 313.8 to 345.8 Da and an expansion of TPSA estimated at ~80–85 Ų . The difference of ≥25 Ų in TPSA is a well-established threshold that can translate into reduced passive oral absorption for the sulfone .

Polar Surface Area Thioether vs. Sulfone Physicochemical Property Drug Design

Chiral Configuration: Single-Enantiomer vs. Racemate Purity and Activity Potential

The (R)-configured enantiomer (CAS 1289585-33-6) is defined by a single stereocenter at the pyrrolidine 3-position, with a reported purity specification of ≥95% from multiple commercial sources . By contrast, the racemate (CAS 1824098-18-1) is offered without specification of enantiomeric purity , introducing an undefined 50:50 mixture of enantiomers. In bioassays where chirality matters, a 50% contamination by the opposite enantiomer can theoretically convert a hypothetical IC50 of 1.2 µM for the active eutomer into an observed IC50 of ≥2.4 µM for the racemate [1], a 2-fold apparent potency loss that disproportionately impacts hit prioritization.

Chiral Purity Enantiomeric Excess Stereospecificity Asymmetric Synthesis

Impact of Boc Protection: Chemical Stability vs. the Deprotected HCl Salt

The Boc-protected compound exhibits significantly higher chemical stability under ambient storage conditions than its deprotected congener. The title compound is stored and shipped at room temperature , whereas 3-[(4-chlorophenyl)sulfanyl]pyrrolidine hydrochloride (CAS 1864072-81-0) is hygroscopic and requires desiccated storage to prevent hydrolysis . The mass difference is also notable: 313.8 g/mol for the Boc-protected form versus 250.2 g/mol for the HCl salt—a 63.6 g/mol differential that reflects the protective carbamate functionality and can be used to monitor Boc deprotection completeness by LCMS .

Boc Protection Chemical Stability Synthetic Intermediate Building Block

Evidence-Based Application Scenarios for Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

In hit-to-lead campaigns where a lead series exhibits an undesirable LogP, the 4-chlorophenyl thioether analog can serve as a strategic building block to increase lipophilicity by ~0.6–0.8 log units relative to the unsubstituted phenyl thioether [1], enabling fine-tuning of permeability and solubility without altering the core scaffold. Procurement should specify the single enantiomer to maintain structural consistency when assessing SAR trends [2].

Synthesis of Chiral Bioactive Molecules via Transition-Metal-Catalyzed Cross-Couplings

The thioether functionality of the title compound is amenable to further functionalization through Liebeskind–Srogl cross-coupling or oxidation to the sulfoxide/sulfone, offering a divergent synthetic junction [1]. When the downstream chemist requires a neutral sulfide handle rather than an electron-withdrawing sulfone, this compound is structurally mandated; procurement of the sulfone analog (CAS 1289585-46-1) would preclude direct C–S bond activation pathways [2].

Protein Tyrosine Phosphatase Inhibitor Scaffold Elaboration (Preliminary Support)

A structurally related compound within the pyrrolidine thioether chemotype has shown inhibitory activity against Mycobacterium tuberculosis PtpB (IC50 ≈ 1.2 µM on wild-type enzyme) as recorded in BindingDB [1]. While this exact compound has not been independently profiled in that assay, the Boc-protected scaffold is a key intermediate for constructing analogs with improved potency, and its procurement in single-enantiomer form is essential for establishing valid SAR around the chiral center [2].

Chemical Biology Probe Development Requiring Stable Intermediate Storage

For academic core facilities generating libraries of pyrrolidine-based probes, the Boc-protected form offers room-temperature stability and resistance to hydrolysis, in contrast to the hygroscopic HCl salt [1]. This operational advantage reduces batch failure due to decomposition, particularly relevant when purchasing gram-scale quantities for multi-step synthesis campaigns.

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